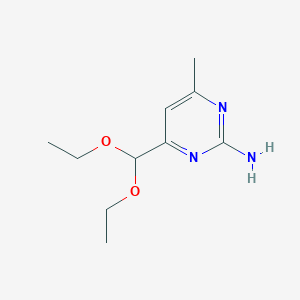
4-(Diethoxymethyl)-6-methylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diethoxymethyl)-6-methylpyrimidin-2-amine is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
The synthesis of 4-(Diethoxymethyl)-6-methylpyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-6-methylpyrimidine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The resulting intermediate is then subjected to further reactions to introduce the diethoxymethyl group, typically using diethoxymethyl chloride in the presence of a catalyst like triethylamine .
Chemical Reactions Analysis
4-(Diethoxymethyl)-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.
Scientific Research Applications
4-(Diethoxymethyl)-6-methylpyrimidin-2-amine has found applications in various scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research has shown that derivatives of this compound exhibit promising pharmacological activities, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-(Diethoxymethyl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific biological context and the target enzymes .
Comparison with Similar Compounds
4-(Diethoxymethyl)-6-methylpyrimidin-2-amine can be compared with other similar pyrimidine derivatives, such as:
4-(Methoxymethyl)-6-methylpyrimidin-2-amine: This compound has a methoxymethyl group instead of a diethoxymethyl group, which can lead to differences in reactivity and biological activity.
4-(Ethoxymethyl)-6-methylpyrimidin-2-amine:
4-(Diethoxymethyl)-5-methylpyrimidin-2-amine: This compound has a methyl group at the 5-position instead of the 6-position, which can influence its chemical behavior and biological effects.
Properties
CAS No. |
89949-35-9 |
|---|---|
Molecular Formula |
C10H17N3O2 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
4-(diethoxymethyl)-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C10H17N3O2/c1-4-14-9(15-5-2)8-6-7(3)12-10(11)13-8/h6,9H,4-5H2,1-3H3,(H2,11,12,13) |
InChI Key |
FJZJVGQUXOSZRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=NC(=NC(=C1)C)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


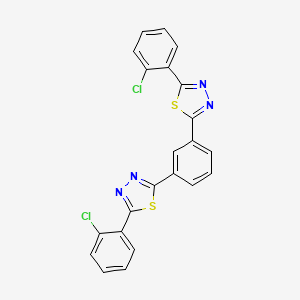

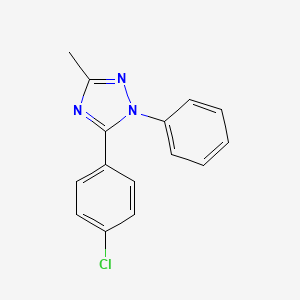
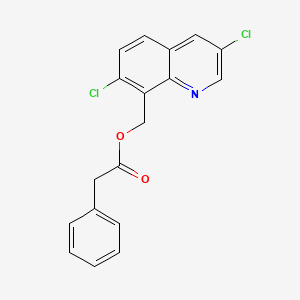
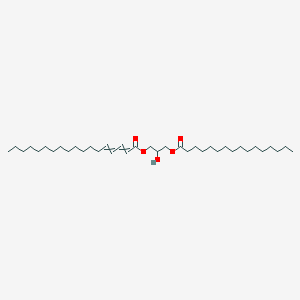
![1-Ethenyl-2-[4-(methylsulfanyl)phenyl]-1H-pyrrole](/img/structure/B14373102.png)
![2-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14373113.png)
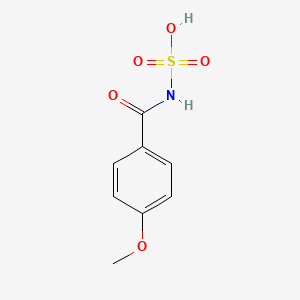
![Acetic acid;4,6,6-trimethylbicyclo[3.1.1]heptan-2-ol](/img/structure/B14373120.png)
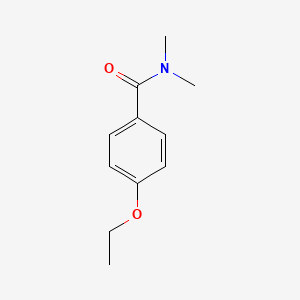
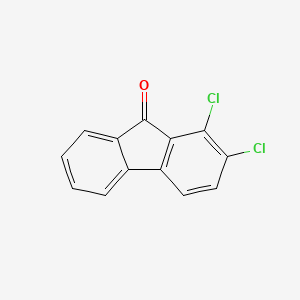
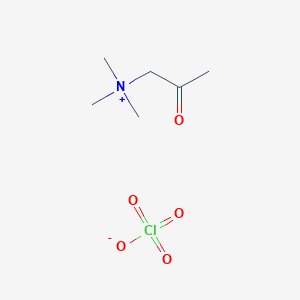
![Diethyl {[acetyl(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14373173.png)

